

A Comparative Analysis of 1,5-Dimethylcyclopentene: Experimental Data and Isomeric Distinction

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Compound of Interest

Compound Name: 1,5-Dimethylcyclopentene

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This guide provides a comprehensive comparison of the experimental data for **1,5-dimethylcyclopentene** and its structural isomer, 1,2-dimethylcyclopentene. The information is intended for researchers, scientists, and professionals in drug development to facilitate compound selection and experimental design. This document summarizes key physical and spectroscopic properties and provides a representative experimental protocol for the synthesis of a dimethylcyclopentene isomer.

Physical and Spectroscopic Properties

The physical and spectroscopic data for **1,5-dimethylcyclopentene** and 1,2-dimethylcyclopentene are summarized below. These isomeric compounds exhibit distinct properties that can be used for their identification and characterization.

Table 1: Comparison of Physical Properties

Property	1,5-Dimethylcyclopentene	1,2-Dimethylcyclopentene
Molecular Formula	C ₇ H ₁₂	C ₇ H ₁₂
Molecular Weight	96.17 g/mol	96.17 g/mol
CAS Number	16491-15-9	765-47-9
Boiling Point	102 °C	105.8 °C
Melting Point	-118 °C	-90.4 °C
Density	0.801 g/cm ³	0.815 g/cm ³
Refractive Index	1.447	1.456

Table 2: Spectroscopic Data Comparison

Spectroscopy	1,5-Dimethylcyclopentene	1,2-Dimethylcyclopentene
¹ H NMR	Data not readily available in literature.	Chemical Shifts (CDCl ₃ , 400 MHz): δ ~1.6 (s, 6H, 2 x CH ₃), ~1.9 (m, 2H, CH ₂), ~2.2 ppm (m, 2H, CH ₂)
¹³ C NMR	Data not readily available in literature.	Chemical Shifts (CDCl ₃): δ ~12.5 (CH ₃), ~34.0 (CH ₂), ~134.0 ppm (C=C)
IR (Infrared)	Key Peaks (Gas Phase, cm ⁻¹): ~2960 (C-H stretch), ~1650 (C=C stretch), ~1450 (C-H bend)[1]	Key Peaks (Vapor Phase, cm ⁻¹): ~2950 (C-H stretch), ~1680 (C=C stretch), ~1450 (C-H bend)
Mass Spec. (EI)	Key Fragments (m/z): 96 (M ⁺), 81 (M-CH ₃) ⁺ , 68, 53[2]	Key Fragments (m/z): 96 (M ⁺), 81 (M-CH ₃) ⁺ , 67, 55

Experimental Protocols

A common method for the synthesis of dimethylcyclopentenenes is the acid-catalyzed dehydration of the corresponding dimethylcyclopentanol. Below is a general experimental

protocol for such a reaction.

Synthesis of 1,5-Dimethylcyclopentene via Acid-Catalyzed Dehydration of 1,5-Dimethylcyclopentanol

Objective: To synthesize **1,5-dimethylcyclopentene** through the elimination of water from 1,5-dimethylcyclopentanol using an acid catalyst.

Materials:

- 1,5-Dimethylcyclopentanol
- Concentrated Sulfuric Acid (H_2SO_4) or Phosphoric Acid (H_3PO_4)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Saturated Sodium Chloride Solution (Brine)
- Diethyl Ether
- Distillation Apparatus
- Separatory Funnel
- Round-bottom flask
- Heating Mantle

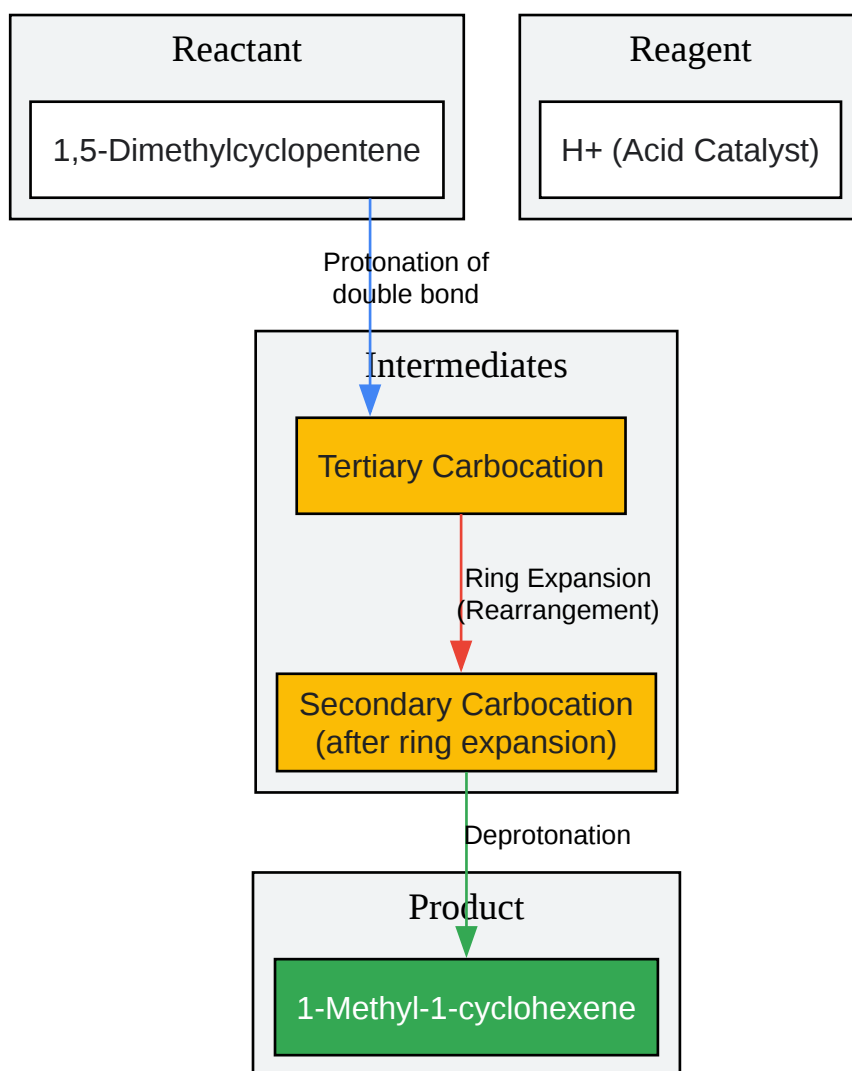
Procedure:

- Place 1,5-dimethylcyclopentanol into a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath.
- Set up a fractional distillation apparatus with the round-bottom flask.

- Gently heat the mixture to a temperature that allows for the distillation of the alkene product (boiling point $\sim 102^{\circ}\text{C}$) as it is formed. The removal of the product from the reaction mixture shifts the equilibrium towards the formation of more product.
- Collect the distillate, which will contain the crude **1,5-dimethylcyclopentene** and water.
- Transfer the distillate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter to remove the drying agent and perform a final distillation to purify the **1,5-dimethylcyclopentene**.
- Characterize the final product using spectroscopic methods (GC-MS, NMR, IR) to confirm its identity and purity.

Reaction Pathway Visualization

1,5-Dimethylcyclopentene can undergo a ring expansion via an acid-catalyzed isomerization to form the more stable 1-methyl-1-cyclohexene. This reaction proceeds through a carbocation intermediate.



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Acid-catalyzed isomerization of **1,5-dimethylcyclopentene**.

The diagram above illustrates the key steps in the acid-catalyzed isomerization of **1,5-dimethylcyclopentene** to 1-methyl-1-cyclohexene. The process is initiated by the protonation of the double bond, leading to a tertiary carbocation. A subsequent ring expansion through rearrangement results in a more stable six-membered ring with a secondary carbocation, which then undergoes deprotonation to yield the final product.

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References

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